5-(Oxolan-2-yl)pyridin-3-amine
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Overview
Description
5-(Oxolan-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxolan-2-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with oxirane derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine ring and the oxolane group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Oxolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
5-(Oxolan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Oxolan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Oxolan-3-yloxy)pyridin-2-amine: This compound has a similar structure but with an oxygen atom in the oxolane ring.
5-(Trifluoromethyl)pyridin-2-ylamine: This compound features a trifluoromethyl group instead of an oxolane ring.
2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine: This compound has a more complex structure with additional functional groups
Uniqueness
5-(Oxolan-2-yl)pyridin-3-amine is unique due to the presence of both the oxolane and amine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(oxolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9H,1-3,10H2 |
InChI Key |
CCGXGMWTPJEYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CC(=CN=C2)N |
Origin of Product |
United States |
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